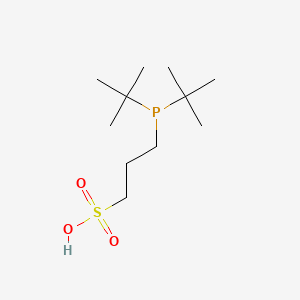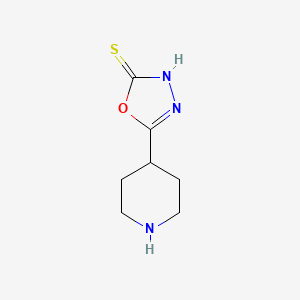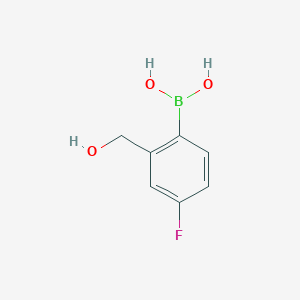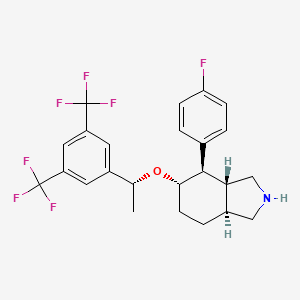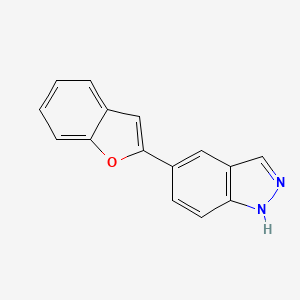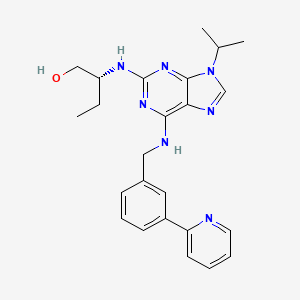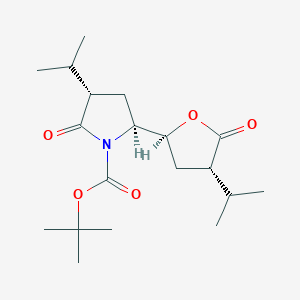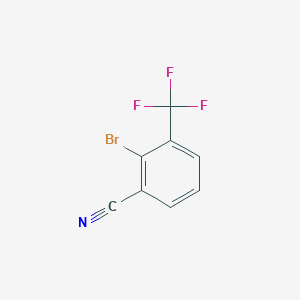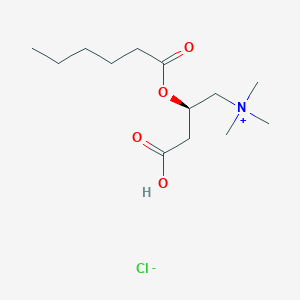
4-氟-1H-吲唑-5-碳腈
描述
The compound 4-fluoro-1H-indazole-5-carbonitrile is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a fluorine atom at the fourth position and a nitrile group at the fifth position on the indazole ring system. Indazole derivatives are known for their diverse biological activities and are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, indazole reacted with 4-fluoronitrobenzene and 2-fluoro-5-nitrobenzonitrile to yield isomeric nitroarylindazoles . The synthesis of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, involves spectral identification methods like IR, 1H NMR, and EI mass spectral analysis, with the structure confirmed by X-ray crystallography . Although the specific synthesis of 4-fluoro-1H-indazole-5-carbonitrile is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, and the geometries were optimized using semi-empirical and ab initio calculations . These techniques could be applied to determine the molecular structure of 4-fluoro-1H-indazole-5-carbonitrile.
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of indazole with nitrobenzene derivatives can lead to the formation of nitroarylindazoles . Additionally, the reaction of NH-indazoles with electrophilic aromatic compounds like 1-fluoro-2,4-dinitrobenzene can result in the formation of benzotriazole-N-oxides . These reactions highlight the reactivity of indazole derivatives and suggest that 4-fluoro-1H-indazole-5-carbonitrile could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be studied using various experimental and theoretical approaches. For example, the fluorescent properties, electronic properties, and interaction with solvents of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were investigated using density functional theory calculations and experimental methods . These studies provide insights into the behavior of indazole derivatives in different environments, which could be relevant for understanding the properties of 4-fluoro-1H-indazole-5-carbonitrile.
科学研究应用
化学合成和反应
4-氟-1H-吲唑-5-碳腈参与了各种化学合成过程和反应。例如,它已被用于通过1,3-偶极环加成反应(V. Rao et al., 2006)合成含氟N-苄基-1,2,3-三唑和N-甲基吡唑。另一项研究描述了吲唑与4-氟硝基苯和2-氟-5-硝基苯腈的反应,导致形成异构的1-和2-硝基芳基吲唑(D. Gale & J. Wilshire, 1973)。
抗癌研究
在抗癌研究中,已研究了4-氟-1H-吲唑-5-碳腈的衍生物。与4-氟-1H-吲唑-5-碳腈相关的一系列2-取代的5-芳基磺酰基-1,3-噁唑-4-碳腈在体外显示出有希望的抗癌活性,对各种癌细胞系表现出生长抑制和细胞静止活性(M. Kachaeva et al., 2018)。
抗菌活性
与4-氟-1H-吲唑-5-碳腈相关的化合物也已被探索其抗菌性能。例如,使用该化合物的衍生物制备的新型席夫碱在体外显示出显著的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用(Divyaraj Puthran et al., 2019)。
孕激素受体调节剂
进一步的应用包括孕激素受体调节剂的开发。一项研究探讨了包括4-氟-1H-吲唑-5-碳腈衍生物在内的化合物的用途,发现在女性保健方面,如避孕和治疗某些乳腺癌方面具有潜在应用(A. Fensome et al., 2008)。
荧光团的开发
此外,4-氟-1H-吲唑-5-碳腈的衍生物已被用于双杂环芳基荧光团的开发。这些化合物表现出高量子产率和大斯托克斯位移等有希望的性质,可用于成像和传感等应用(Yangyang Cheng et al., 2016)。
安全和危害
未来方向
4-Fluoro-1H-indazole can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential applications in dye-sensitized solar cells (DSSCs) and other areas .
属性
IUPAC Name |
4-fluoro-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKYACZRGAYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624017 | |
| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indazole-5-carbonitrile | |
CAS RN |
473416-81-8 | |
| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


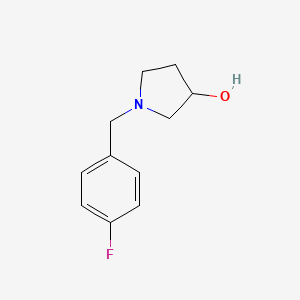
![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)
